molecular formula C10H16N2O3 B13216077 Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13216077
M. Wt: 212.25 g/mol
InChI Key: KOUTWBRCWGADIK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate and its derivatives involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropionate: Another ester with a similar structure but different functional groups.

    Ethyl (2Z)-2-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-5-methyl-3-oxo-3,4-dihydro-2H-pyrrole-4-carboxylate: A compound with a similar pyrazole ring but different substitutions.

Uniqueness

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C10H16N2O3/c1-4-12-10(14)8(7(3)11-12)6-9(13)15-5-2/h11H,4-6H2,1-3H3

InChI Key

KOUTWBRCWGADIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N1)C)CC(=O)OCC

Origin of Product

United States

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